4-(5-CHLORO-2-METHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Overview
Description
4-(5-Chloro-2-methoxyphenyl)-1H,2H,3H,4H-benzo[h]quinolin-2-one is a heterocyclic compound that belongs to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxyphenyl)-1H,2H,3H,4H-benzo[h]quinolin-2-one typically involves the condensation of 5-chloro-2-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps. Common reagents used in these reactions include acids, bases, and oxidizing agents . For example, the Friedländer synthesis is a well-known method for constructing quinoline derivatives, which involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and efficient synthetic routes, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols . These methods aim to minimize environmental impact and improve yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methoxyphenyl)-1H,2H,3H,4H-benzo[h]quinolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines . These products often exhibit enhanced biological activities and are valuable intermediates in drug discovery and development.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-1H,2H,3H,4H-benzo[h]quinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as quinazolinones, quinazolines, and pyrazoloquinolines . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
4-(5-Chloro-2-methoxyphenyl)-1H,2H,3H,4H-benzo[h]quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-24-18-9-7-13(21)10-17(18)16-11-19(23)22-20-14-5-3-2-4-12(14)6-8-15(16)20/h2-10,16H,11H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLNIYHTMUWARP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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